molecular formula C22H19Cl2N3O3S B11662246 N-benzyl-N-(4-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B11662246
M. Wt: 476.4 g/mol
InChI Key: VWUVJWLXFLVZTG-AFUMVMLFSA-N
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Description

N-BENZYL-N-(4-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-BENZYL-N-(4-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-(4-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its specific structural features, such as the presence of the methanesulfonamide group and the dichlorophenyl moiety

Properties

Molecular Formula

C22H19Cl2N3O3S

Molecular Weight

476.4 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19Cl2N3O3S/c1-31(29,30)27(15-16-6-3-2-4-7-16)18-12-10-17(11-13-18)22(28)26-25-14-19-20(23)8-5-9-21(19)24/h2-14H,15H2,1H3,(H,26,28)/b25-14+

InChI Key

VWUVJWLXFLVZTG-AFUMVMLFSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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